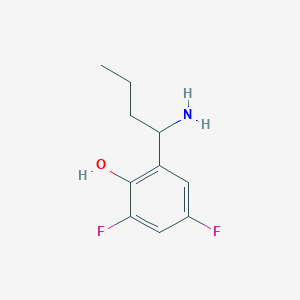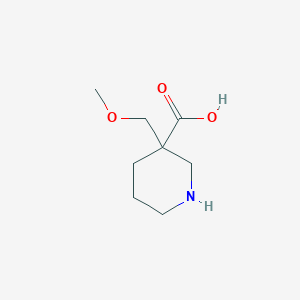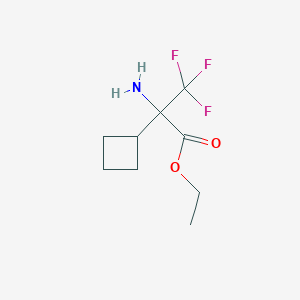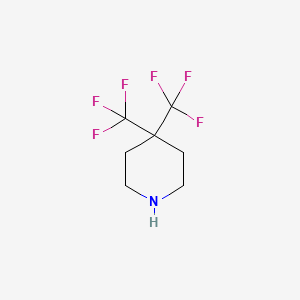![molecular formula C12H19NO2 B13254685 2-{[1-(4-Methoxyphenyl)propyl]amino}ethan-1-ol](/img/structure/B13254685.png)
2-{[1-(4-Methoxyphenyl)propyl]amino}ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[1-(4-Methoxyphenyl)propyl]amino}ethan-1-ol is an organic compound with the molecular formula C12H19NO2 It is characterized by the presence of a methoxyphenyl group attached to a propyl chain, which is further linked to an aminoethanol moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(4-Methoxyphenyl)propyl]amino}ethan-1-ol typically involves the reaction of 4-methoxyphenylpropanol with ethylene oxide in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the desired product. Additionally, the use of solvents such as ethanol or methanol can aid in the reaction process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
2-{[1-(4-Methoxyphenyl)propyl]amino}ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
科学的研究の応用
2-{[1-(4-Methoxyphenyl)propyl]amino}ethan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating certain medical conditions.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
作用機序
The mechanism of action of 2-{[1-(4-Methoxyphenyl)propyl]amino}ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
- 2-{[1-(4-Methoxyphenyl)propyl]amino}ethoxyethanol
- 2-{[(4-Methoxyphenyl)methyl]amino}ethan-1-ol
- 2-Amino-1-(4-methoxyphenyl)propan-1-ol hydrochloride
Uniqueness
2-{[1-(4-Methoxyphenyl)propyl]amino}ethan-1-ol is unique due to its specific structural features, which confer distinct chemical and biological properties
特性
分子式 |
C12H19NO2 |
|---|---|
分子量 |
209.28 g/mol |
IUPAC名 |
2-[1-(4-methoxyphenyl)propylamino]ethanol |
InChI |
InChI=1S/C12H19NO2/c1-3-12(13-8-9-14)10-4-6-11(15-2)7-5-10/h4-7,12-14H,3,8-9H2,1-2H3 |
InChIキー |
IIGFMKPIUJMIDB-UHFFFAOYSA-N |
正規SMILES |
CCC(C1=CC=C(C=C1)OC)NCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


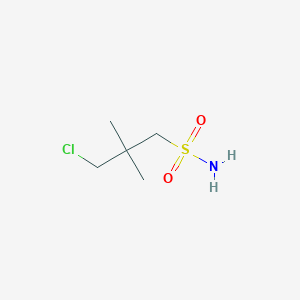
![8-(1-Methyl-1H-pyrazol-3-yl)-6-azaspiro[3.4]octane](/img/structure/B13254627.png)

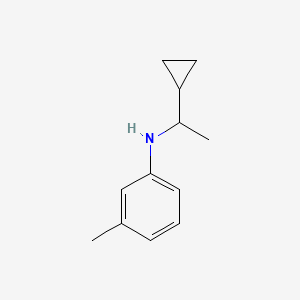
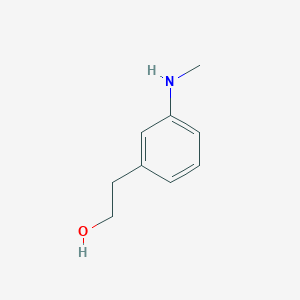
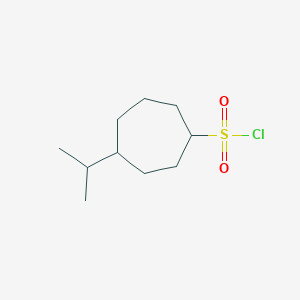
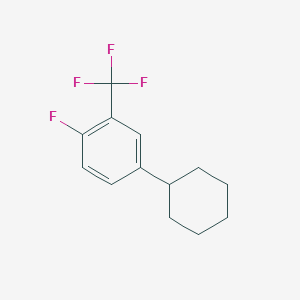
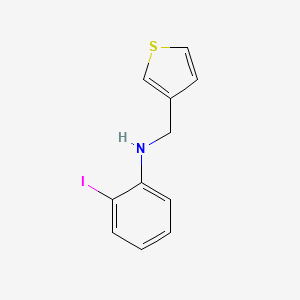
amine](/img/structure/B13254677.png)
